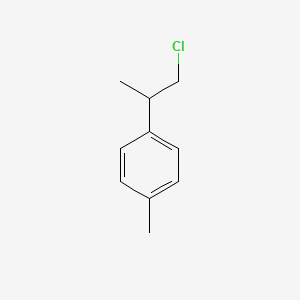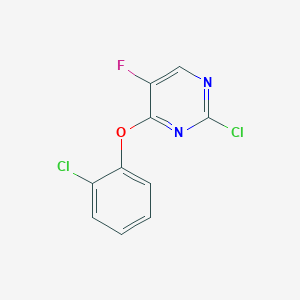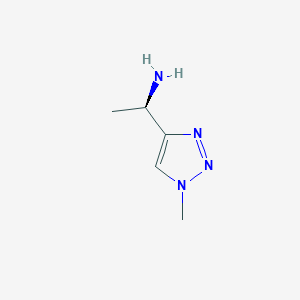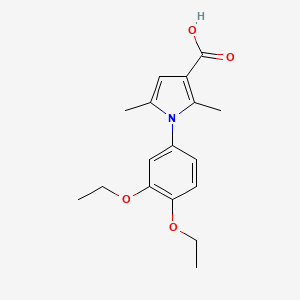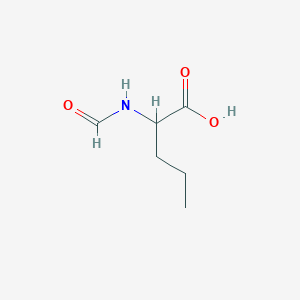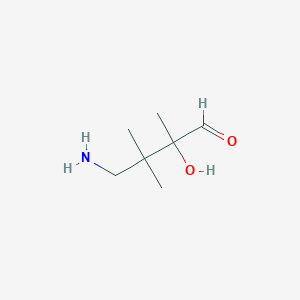
4-Amino-2-hydroxy-2,3,3-trimethylbutanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-hydroxy-2,3,3-trimethylbutanal is an organic compound with the molecular formula C7H15NO2. It is characterized by the presence of an amino group, a hydroxyl group, and a trimethyl-substituted butanal structure. This compound is primarily used for research purposes in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-hydroxy-2,3,3-trimethylbutanal typically involves multi-step organic reactions. One common method includes the reaction of 2,3,3-trimethylbutanal with ammonia and a suitable oxidizing agent to introduce the amino and hydroxyl groups. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
化学反応の分析
Types of Reactions
4-Amino-2-hydroxy-2,3,3-trimethylbutanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-amino-2-oxo-2,3,3-trimethylbutanal.
Reduction: Formation of 4-amino-2-hydroxy-2,3,3-trimethylbutanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
4-Amino-2-hydroxy-2,3,3-trimethylbutanal is utilized in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Amino-2-hydroxy-2,3,3-trimethylbutanal involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- 4-Amino-2-hydroxy-2,3,3-trimethylbutanol
- 4-Amino-2-oxo-2,3,3-trimethylbutanal
- 2,3,3-Trimethylbutanal
Uniqueness
4-Amino-2-hydroxy-2,3,3-trimethylbutanal is unique due to the presence of both amino and hydroxyl groups on a trimethyl-substituted butanal backbone. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its similar compounds.
特性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
4-amino-2-hydroxy-2,3,3-trimethylbutanal |
InChI |
InChI=1S/C7H15NO2/c1-6(2,4-8)7(3,10)5-9/h5,10H,4,8H2,1-3H3 |
InChIキー |
MVMRJHWAKAFXIX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN)C(C)(C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


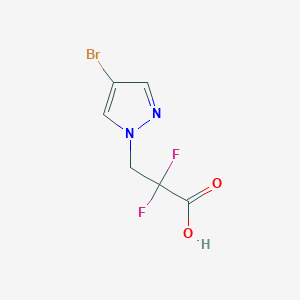
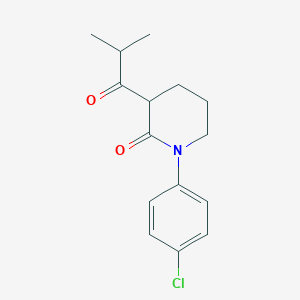
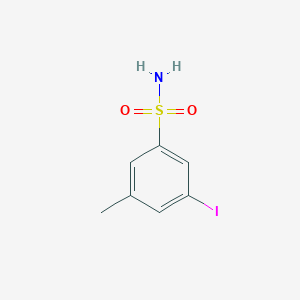
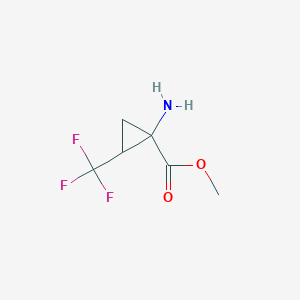
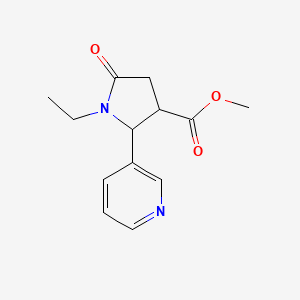
![4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13197922.png)

